![molecular formula C8H4N2O2 B14754211 [1,2]oxazolo[4,5-g][1,2]benzoxazole CAS No. 211-49-4](/img/structure/B14754211.png)
[1,2]oxazolo[4,5-g][1,2]benzoxazole
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Overview
Description
[1,2]oxazolo[4,5-g][1,2]benzoxazole is a heterocyclic aromatic compound that consists of a benzoxazole ring fused with an oxazole ring. This compound is part of a broader class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]oxazolo[4,5-g][1,2]benzoxazole typically involves the condensation of o-aminophenol with aromatic aldehydes. This reaction is often catalyzed by Lewis acids such as ZnCl₂ under anaerobic conditions . Another method involves the use of N-halosuccinimides for cyclization, forming the five-membered heterocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2]oxazolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
[1,2]oxazolo[4,5-g][1,2]benzoxazole is investigated for pharmaceutical applications, specifically as an anticancer agent due to its ability to inhibit tubulin polymerization. Benzoxazole derivatives, a related class of compounds, have demonstrated a range of biological activities, including antibacterial, anticonvulsant, and anti-inflammatory effects .
Benzoxazole Derivatives and Their Applications
- Antimicrobial Activity: Novel benzoxazole derivatives have shown a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as Candida species, with MIC values ranging from 3.12 to 50 μg/mL .
- Anticonvulsant Effects: 2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole has demonstrated anticonvulsant activity with low toxicity in mice .
- Anticancer Activity: Several studies highlight the potential of benzoxazole and oxazolo[4,5-b]pyridine derivatives as antitumor agents targeting human DNA topoisomerase enzymes . Specifically, 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine inhibited hTopo IIα with an IC50 of 2 µM . Another study focuses on this compound as a potential anticancer agent because it inhibits tubulin polymerization.
1,2,4-Oxadiazole Derivatives and their applications
The five-membered 1,2,4-oxadiazole heterocyclic ring has applications in drug discovery . Several commercially available drugs contain a 1,2,4-oxadiazole nucleus: Oxolamine, Prenoxdiazine, Butalamine, Fasiplon, Pleconaril, Ataluren and Proxazole .
N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines have antitumor activity against HCT-116, human prostate (PC-3) and human astrocytoma (SNB-19) cancer cell lines . Bis-1,2,4-oxadiazole-fused-benzothiazole derivatives have biological activity against A549, MCF-7, human amelanotic melanoma (A375) and HT-29 cancer cell lines . Also, 1,2,4-oxadiazoles linked with benzimidazole derivatives have antitumor activities against MCF-7, A549, A375 cancer cell lines .
Further Research
Mechanism of Action
The mechanism of action of [1,2]oxazolo[4,5-g][1,2]benzoxazole involves its interaction with various biological targets. The compound can form π-π stacking or π-cation interactions with host molecules, and its oxazole moiety can engage in hydrogen bonding . These interactions enable the compound to target enzymes and proteins involved in disease pathways, such as DNA topoisomerases, protein kinases, and cyclooxygenases .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole scaffold but lacks the additional oxazole ring.
Oxazole: Contains only the oxazole ring without the benzoxazole moiety.
Benzisoxazole: Similar structure but with an isoxazole ring instead of an oxazole ring
Uniqueness
[1,2]oxazolo[4,5-g][1,2]benzoxazole is unique due to its fused ring structure, which combines the properties of both benzoxazole and oxazole. This fusion enhances its biological activity and makes it a versatile scaffold for drug development .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for [1,2]oxazolo[4,5-g][1,2]benzoxazole, and how do reaction conditions influence yield?
- Methodology : A standard approach involves condensation reactions of substituted precursors under controlled conditions. For example, triazole derivatives can react with benzaldehyde analogs in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux (4 hours) and solvent evaporation under reduced pressure . Modifications to substituents on the benzaldehyde moiety or the triazole precursor can alter reaction efficiency. Yield optimization requires careful pH control (via acid catalysts) and solvent selection to stabilize reactive intermediates.
- Key Considerations : Monitor regioselectivity during cyclization, as competing pathways may yield undesired isomers. Characterization via 1H/13C NMR and mass spectrometry is critical for structural confirmation .
Q. How does the fused heterocyclic structure of this compound influence its stability and reactivity?
- Methodology : The aromaticity of the benzoxazole core contributes to thermal stability, while the oxazole ring introduces reactive sites for functionalization. Computational studies (e.g., density functional theory) can map electron density distributions to predict nucleophilic/electrophilic regions . Experimental validation includes halogenation or alkylation reactions at specific positions (e.g., C-5 or C-7) to assess substituent effects on stability .
- Key Considerations : Substituents like electron-withdrawing groups (e.g., halogens) enhance stability but may reduce solubility, requiring co-solvents for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data, such as immune stimulation vs. suppression?
- Methodology : Context-dependent bioactivity can arise from structural analogs. For instance, [1,2]oxazolo[4,5-g]indole derivatives exhibit antiproliferative effects by tubulin inhibition , while [1,2]oxazolo[4,5-d]pyrimidin-3-yl analogs modulate immune responses (e.g., splenocyte proliferation) via mitogen pathway interference . To reconcile discrepancies:
Compare substituent patterns (e.g., amino vs. aryl groups) using SAR tables.
Validate target engagement via competitive binding assays (e.g., EGFR or tubulin polymerization inhibition) .
- Key Considerations : Use orthogonal assays (e.g., in vitro kinase profiling vs. in vivo DTH models) to confirm mechanism specificity .
Q. How can computational methods predict binding affinities of [1,2]oxazolo[4,5-g]benzoxazole derivatives to EGFR?
- Methodology :
Pharmacophore Modeling : Align oxazolo-quinazoline scaffolds with gefitinib’s 4-anilinoquinazoline pharmacophore to identify critical H-bond donors/acceptors .
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability. Key metrics include RMSD (≤2 Å for stable complexes) and free energy calculations (MM-GBSA) .
Virtual Screening : Use Schrödinger Suite or AutoDock Vina to rank derivatives by docking scores (<-7 kcal/mol suggests high affinity) .
- Key Considerations : Cross-validate predictions with experimental IC50 values from kinase inhibition assays .
Q. What experimental designs optimize SAR studies for anticancer activity in tricyclic oxazolo derivatives?
- Methodology :
Core Modifications : Compare [1,2]oxazolo[4,5-g]indoles (tubulin inhibitors) with positional isomers like [1,2]oxazolo[5,4-e]isoindoles to assess scaffold dependency .
Substituent Libraries : Synthesize derivatives with varied substituents (e.g., 3,5-dimethoxybenzyl or ethoxycarbonyl) and test against NCI-60 cancer cell lines .
Mechanistic Profiling : Use flow cytometry to differentiate apoptosis (Annexin V/PI staining) vs. cytostatic effects (cell cycle arrest at G2/M) .
- Key Considerations : Prioritize compounds with >3-fold potency improvements over parent scaffolds and low toxicity in non-cancerous cell lines (e.g., HEK-293) .
Q. How do researchers address solubility challenges in in vivo studies of hydrophobic oxazolo derivatives?
- Methodology :
Prodrug Design : Introduce hydrolyzable groups (e.g., ester or carbamate) to enhance aqueous solubility. For example, 4,5,6,7-tetrahydro derivatives show improved solubility in water/DMSO mixtures .
Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to encapsulate hydrophobic cores. Characterize encapsulation efficiency via HPLC and dynamic light scattering .
In Vivo PK/PD : Monitor plasma concentration-time profiles (Cmax, AUC) to correlate solubility enhancements with bioavailability .
- Key Considerations : Balance solubility improvements with metabolic stability; ester prodrugs may undergo premature hydrolysis in serum .
Properties
CAS No. |
211-49-4 |
---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
[1,2]oxazolo[4,5-g][1,2]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-6-4-10-12-8(6)7-5(1)3-9-11-7/h1-4H |
InChI Key |
VMAJEVWDMWEPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NO3)ON=C2 |
Origin of Product |
United States |
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